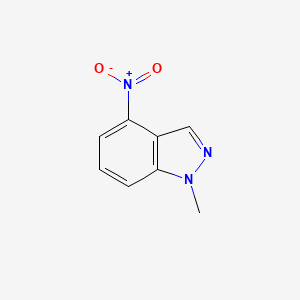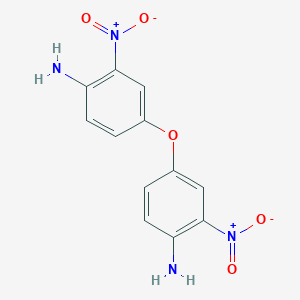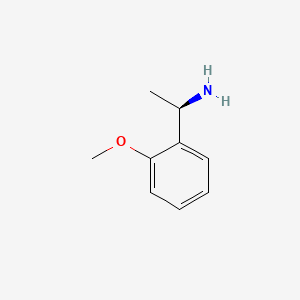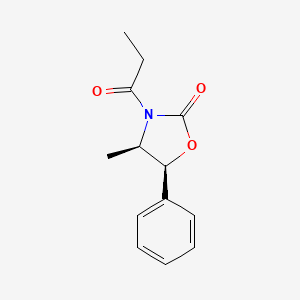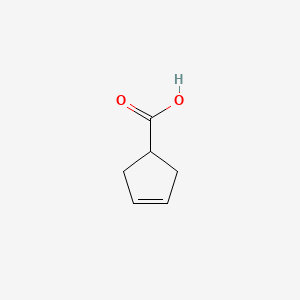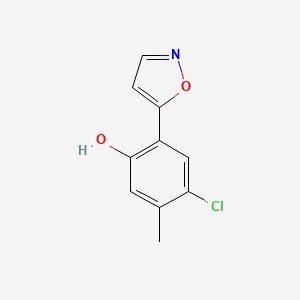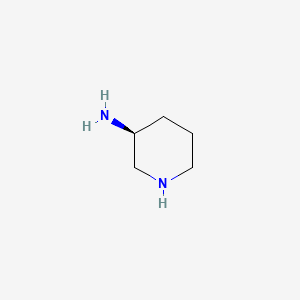
1-(2-methyl-3-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-3-nitrophenyl)-1H-pyrrole, also known as MNP, is a heterocyclic aromatic compound that has recently been studied for its potential applications in a variety of scientific fields. MNP is an important building block for the synthesis of various organic compounds, including dyes and drugs. It has also been used in the development of optoelectronic materials and as a reagent for chemical reactions. In addition, MNP has been studied for its possible use in the fields of biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
Electrochromic Devices and Conducting Polymers
Pyrrole derivatives have been synthesized and utilized in the development of soluble conducting polymers and electrochromic devices. These polymers exhibit distinct electrochromic properties, characterized by their ability to change colors upon electrical stimulation, making them suitable materials for various applications, including smart windows and displays (Variş et al., 2006). Such research indicates the potential of pyrrole derivatives in electronic and optoelectronic applications.
Organic Nonlinear Optical Materials
New organic nonlinear optical nitrophenylhydrazone crystals based on pyrrole have been synthesized, demonstrating large macroscopic nonlinearity. These materials exhibit significant potential for applications in optical and photonic devices due to their enhanced nonlinear optical properties (Kwon et al., 2008). This suggests that pyrrole derivatives could play a crucial role in the development of future optical technologies.
Antimicrobial Agents
Pyrrole derivatives have been explored for their antimicrobial properties, with some compounds showing promising activity against various pathogens. An efficient synthesis of pyrrole derivatives led to the discovery of new compounds with potential as antimicrobial agents, indicating the therapeutic applications of pyrrole-based compounds (Shaikh et al., 2021). This highlights the biomedical significance of pyrrole derivatives in developing new treatments.
Corrosion Inhibition
Pyrrole-2,5-dione derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrated good inhibitory efficiency, indicating their potential application in protecting metals against corrosion (Zarrouk et al., 2015). This research opens new avenues for the application of pyrrole derivatives in industrial maintenance and material science.
Synthesis and Chemical Transformations
Pyrrole derivatives have been utilized in various chemical syntheses and transformations, showcasing the versatility of pyrrole as a building block in organic chemistry. For instance, regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles has been demonstrated, providing an efficient route to acylated pyrrole derivatives (Katritzky et al., 2003). This underscores the significance of pyrrole derivatives in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
1-(2-methyl-3-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-10(12-7-2-3-8-12)5-4-6-11(9)13(14)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGPRVGBUFYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358395 |
Source


|
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
CAS RN |
52414-57-0 |
Source


|
| Record name | 1-(2-methyl-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

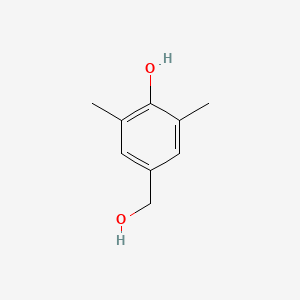
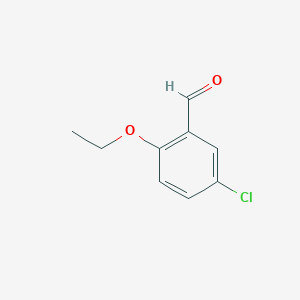

![1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B1347638.png)
